N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FTY720, and it has been shown to have promising effects on various biological processes.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The substituents on the thiazole ring can significantly affect the biological outcomes . The presence of fluorophenyl and methoxyphenoxy groups in this compound could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects could potentially include antimicrobial, anti-inflammatory, and antitumor effects, among others .
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for lab experiments, including its specificity for S1PRs, its ability to induce the internalization and degradation of S1PRs, and its ability to cross the blood-brain barrier. However, FTY720 also has some limitations, including its potential toxicity at high doses, its narrow therapeutic window, and its potential off-target effects.
Future Directions
There are several future directions for the research on FTY720, including the development of more potent and selective S1PR agonists, the identification of new therapeutic applications, and the investigation of the underlying mechanisms of action. The development of more potent and selective S1PR agonists could lead to the development of more effective and safer drugs for the treatment of various diseases. The identification of new therapeutic applications could expand the clinical use of FTY720 beyond its current indications. The investigation of the underlying mechanisms of action could provide insights into the biology of S1PRs and their role in various biological processes.
Synthesis Methods
The synthesis of FTY720 involves several steps, including the condensation of 2-aminothiazole with 4-fluorobenzaldehyde, followed by the reaction with 2-bromoethylamine hydrobromide to form the intermediate. The intermediate is then reacted with 3-methoxyphenol in the presence of a base to yield FTY720.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and organ transplantation. In multiple sclerosis, FTY720 has been shown to reduce the frequency and severity of relapses and slow down the progression of the disease. In cancer, FTY720 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In organ transplantation, FTY720 has been shown to prevent graft rejection and improve graft survival.
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZLIYQDAUFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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